GW694590A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

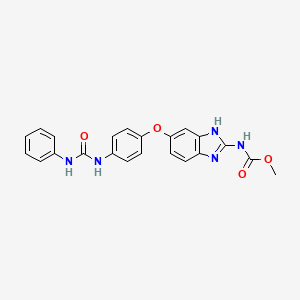

C22H19N5O4 |

|---|---|

Molecular Weight |

417.4 g/mol |

IUPAC Name |

methyl N-[6-[4-(phenylcarbamoylamino)phenoxy]-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C22H19N5O4/c1-30-22(29)27-20-25-18-12-11-17(13-19(18)26-20)31-16-9-7-15(8-10-16)24-21(28)23-14-5-3-2-4-6-14/h2-13H,1H3,(H2,23,24,28)(H2,25,26,27,29) |

InChI Key |

LSYSLIJSKJGOJX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Role of GW694590A in Oncology: A Technical Overview of its Molecular Targets

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific mechanism of action of GW694590A in cancer cells is limited. This guide summarizes the known molecular targets of this compound and the established roles of these targets in cancer biology, based on current scientific literature. Direct experimental data on this compound's effects on cancer cell lines, such as quantitative data and detailed signaling pathways, is not extensively available in the public domain.

Introduction

This compound (also known as UNC10112731) has been identified as a compound with a dual mechanism of action: it acts as a stabilizer of the MYC oncoprotein and as an inhibitor of several receptor tyrosine kinases (RTKs), namely Discoidin Domain Receptor 2 (DDR2), c-KIT, and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). The modulation of these key players in oncogenesis positions this compound as a compound of interest in cancer research. This technical guide provides an in-depth overview of the known cellular functions of its targets and the potential therapeutic implications of their modulation in cancer cells.

Core Mechanisms of Action: A Tale of Two opposing Functions

The primary intrigue surrounding this compound lies in its seemingly contradictory reported effects. While it is classified as a MYC protein stabilizer, a compound screened from the same library, UNC10112785, was found to be a MYC destabilizer through CDK9 inhibition[1]. This highlights the complexity of interpreting the effects of small molecules, which can be highly context-dependent. This guide will therefore explore the functional consequences of both MYC stabilization and the inhibition of its targeted RTKs.

MYC Protein Stabilization: A Double-Edged Sword

The MYC proto-oncogene is a master regulator of cell proliferation, growth, and metabolism, and its dysregulation is a hallmark of many human cancers[2][3][4]. The stability of the MYC protein is tightly controlled by a complex interplay of phosphorylation and ubiquitination events.

Phosphorylation at Serine 62 (S62) is traditionally associated with MYC stabilization, while subsequent phosphorylation at Threonine 58 (T58) primes it for degradation via the ubiquitin-proteasome system[4]. The role of MYC stabilization in cancer is complex; while sustained high levels of MYC are oncogenic, some studies suggest that preventing its degradation can also trigger apoptotic pathways, acting as a failsafe mechanism. The precise mechanism by which this compound stabilizes MYC is not yet elucidated in published literature.

Below is a generalized diagram of the MYC ubiquitination-proteasome degradation pathway.

Inhibition of Receptor Tyrosine Kinases

This compound has been reported to inhibit the kinase activity of DDR2, c-KIT, and PDGFRα. These RTKs are crucial mediators of cell signaling and are frequently dysregulated in various cancers.

-

DDR2 (Discoidin Domain Receptor 2): DDR2 is a unique RTK that is activated by collagen. Its activation is implicated in tumor progression, metastasis, and chemoresistance in several cancers, including lung and breast cancer. Inhibition of DDR2 can lead to cell cycle arrest and apoptosis.

-

c-KIT: The c-KIT receptor and its ligand, stem cell factor (SCF), play a critical role in the development and proliferation of various cell types. Aberrant c-KIT signaling, often due to mutations, is a known driver in gastrointestinal stromal tumors (GISTs), acute myeloid leukemia (AML), and melanomas. Inhibition of c-KIT can induce apoptosis and inhibit proliferation in cancer cells dependent on this pathway.

-

PDGFRα (Platelet-Derived Growth Factor Receptor Alpha): PDGFRα signaling is involved in cell growth, proliferation, and angiogenesis. Dysregulation of this pathway is associated with several malignancies. Targeting PDGFRα can inhibit tumor growth and sensitize cancer cells to chemotherapy.

The following diagram illustrates the general signaling cascades downstream of these RTKs.

Potential Anticancer Effects in Cancer Cells

Based on the known functions of its targets, this compound could exert its anticancer effects through several mechanisms:

-

Induction of Apoptosis: Inhibition of pro-survival signaling pathways mediated by c-KIT and PDGFRα is a well-established mechanism for inducing apoptosis in dependent cancer cells.

-

Cell Cycle Arrest: By inhibiting DDR2, this compound may induce cell cycle arrest, preventing cancer cell proliferation.

-

Inhibition of Metastasis and Angiogenesis: The targeted RTKs are all implicated in the processes of metastasis and angiogenesis. Their inhibition would be expected to reduce the invasive potential of tumors and limit their blood supply.

Experimental Protocols: General Methodologies

While specific protocols for this compound are not available, the following are standard methodologies used to assess the mechanism of action of kinase inhibitors and compounds affecting protein stability.

Cell Viability and Cytotoxicity Assays

These assays are fundamental to determining the dose-dependent effect of a compound on cancer cell lines.

-

MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.

-

ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP levels as a measure of metabolically active cells.

Western Blotting for Protein Expression and Phosphorylation

This technique is essential for confirming the effect of this compound on its target proteins and downstream signaling pathways.

-

MYC Protein Levels: To verify the stabilization of MYC.

-

Phosphorylation Status of RTKs: To confirm the inhibition of DDR2, c-KIT, and PDGFRα by assessing their autophosphorylation.

-

Downstream Signaling Proteins: To analyze the phosphorylation status of key downstream effectors like AKT, ERK, and STATs.

Apoptosis and Cell Cycle Assays

Flow cytometry is a powerful tool for quantifying apoptosis and analyzing cell cycle distribution.

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

DNA Content Analysis (e.g., with PI or DAPI): To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

This compound presents a unique pharmacological profile with its dual action on MYC stability and key RTK inhibition. The conflicting nature of its reported effect on MYC warrants further investigation to elucidate the precise context and molecular interactions that govern this activity. Future research should focus on:

-

Comprehensive in vitro profiling: Determining the IC50 values of this compound across a panel of cancer cell lines with known MYC, DDR2, c-KIT, and PDGFRα status.

-

Detailed Mechanistic Studies: Elucidating the specific molecular mechanism of this compound-induced MYC stabilization and its functional consequences in cancer cells.

-

In vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in relevant animal models of cancer.

A deeper understanding of the intricate mechanisms of this compound will be crucial for determining its potential as a novel therapeutic agent in oncology. The information provided in this guide serves as a foundation for researchers to design and execute further studies into this enigmatic compound.

References

- 1. Application of a MYC degradation screen identifies sensitivity to CDK9 inhibitors in KRAS-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. MYC protein stability is negatively regulated by BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling GW694590A: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW694590A, also known as UNC10112731, is a small molecule inhibitor that has garnered attention within the scientific community for its dual activity as a MYC protein stabilizer and a kinase inhibitor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into its mechanism of action, experimental protocols, and potential therapeutic applications. All quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams.

Discovery and Origin

Chemical Synthesis

A detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in a dedicated publication. Pharmaceutical companies often protect the specific synthetic routes of their proprietary compounds. However, based on the chemical structure, a plausible synthetic strategy can be conceptualized, as depicted in the following workflow.

Caption: Conceptual synthetic workflow for this compound.

Note: This represents a generalized workflow. The actual synthesis would involve specific reagents, reaction conditions, and purification methods which remain proprietary to GSK.

Biological Activity

This compound exhibits a distinct biological profile, acting as both a kinase inhibitor and a stabilizer of the MYC oncoprotein.

Kinase Inhibition Profile

As part of the PKIS, this compound has been screened against a large panel of kinases. Its inhibitory activity is most notable against a specific subset of receptor tyrosine kinases.

| Target Kinase | Inhibition (%) at 1 µM |

| DDR2 | 81% |

| KIT | 68% |

| PDGFRα | 67% |

| Data sourced from publicly available PKIS screening data. |

This profile suggests a potential therapeutic utility in cancers driven by the dysregulation of these kinases.

MYC Protein Stabilization

A key reported activity of this compound is its ability to increase the levels of endogenous MYC protein. The MYC family of transcription factors are critical regulators of cell growth and proliferation and are frequently overexpressed in human cancers. The stabilization of MYC by this compound presents an interesting and complex mechanism of action that warrants further investigation.

Signaling Pathways

The dual activity of this compound implicates its involvement in at least two major signaling pathways: receptor tyrosine kinase (RTK) signaling and the MYC regulatory pathway.

Caption: this compound's dual inhibitory action on signaling.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. Below are generalized methodologies for assays relevant to the characterization of this compound.

Kinase Inhibition Assay (Illustrative)

Objective: To determine the in vitro inhibitory activity of this compound against a specific kinase.

Methodology: A common method is a radiometric filter-binding assay.

-

Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, a specific substrate peptide, and cofactors (e.g., ATP, MgCl2).

-

Compound Incubation: Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture.

-

Initiation of Reaction: Initiate the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while unincorporated ATP is washed away.

-

Quantification: Measure the radioactivity on the filter paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.

Caption: Workflow for a radiometric kinase inhibition assay.

Western Blot for MYC Protein Levels

Objective: To assess the effect of this compound on the cellular levels of MYC protein.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with known MYC expression) and treat with various concentrations of this compound for a specified duration. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for MYC.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Incubate with a chemiluminescent substrate.

-

-

Detection: Detect the signal using an appropriate imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in MYC protein levels.

Conclusion

This compound is a valuable chemical probe with a unique dual-activity profile. Its inhibitory action on key receptor tyrosine kinases, combined with its ability to stabilize the MYC oncoprotein, makes it a compelling tool for cancer research and drug discovery. The public availability of this compound through the PKIS provides an excellent opportunity for the scientific community to further elucidate its mechanisms of action and explore its therapeutic potential. This guide serves as a foundational resource to support these ongoing research efforts.

Investigating the Kinase Inhibitory Profile of GW694590A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the kinase inhibitory profile of GW694590A, a compound identified as both a MYC protein stabilizer and a potent inhibitor of several receptor tyrosine kinases. This document summarizes the available quantitative inhibitory data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in drug discovery and development.

Kinase Inhibitory Profile of this compound

This compound is a component of the GlaxoSmithKline (GSK) Published Kinase Inhibitor Set (PKIS), a collection of 367 kinase inhibitors made publicly available to facilitate kinase research.[1][2][3] As part of the characterization of this set, this compound was screened against a large panel of human kinases, revealing a distinct inhibitory profile.

Initial characterization identified this compound as an inhibitor of Discoidin Domain Receptor 2 (DDR2), KIT, and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), with inhibition percentages of 81%, 68%, and 67% respectively, at a concentration of 1 µM.[4] More comprehensive screening data from the full PKIS characterization provides a broader understanding of its selectivity.

Data Presentation: Quantitative Kinase Inhibition

The following table summarizes the inhibitory activity of this compound against a selection of key kinases from the comprehensive screen of the PKIS. The data is presented as percentage inhibition at two different concentrations, 0.1 µM and 1 µM, as determined by a microfluidics-based mobility shift assay.

| Target Kinase | Gene Symbol | % Inhibition at 0.1 µM | % Inhibition at 1 µM | Assay Type |

| Discoidin domain receptor tyrosine kinase 2 | DDR2 | 25 | 81 | Mobility Shift Assay |

| Mast/stem cell growth factor receptor Kit | KIT | 15 | 68 | Mobility Shift Assay |

| Platelet-derived growth factor receptor alpha | PDGFRA | 12 | 67 | Mobility Shift Assay |

| Ephrin type-A receptor 2 | EPHA2 | 10 | 55 | Mobility Shift Assay |

| Tyrosine-protein kinase receptor UFO | AXL | 8 | 52 | Mobility Shift Assay |

| Vascular endothelial growth factor receptor 2 | KDR | 7 | 48 | Mobility Shift Assay |

| Fibroblast growth factor receptor 1 | FGFR1 | 5 | 45 | Mobility Shift Assay |

| Tyrosine-protein kinase JAK2 | JAK2 | 4 | 35 | Mobility Shift Assay |

| Serine/threonine-protein kinase PIM1 | PIM1 | 3 | 30 | Mobility Shift Assay |

| Cyclin-dependent kinase 2 | CDK2 | 2 | 25 | Mobility Shift Assay |

Note: This table presents a selection of inhibited kinases for illustrative purposes. The complete dataset from the PKIS screen contains data for a much larger panel of kinases.

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity relies on robust and reproducible experimental assays. Below are detailed methodologies for two common types of kinase inhibition assays relevant to the characterization of compounds like this compound.

Mobility Shift Kinase Assay (e.g., Caliper/Nanosyn Assay)

This high-throughput assay measures the conversion of a substrate to a phosphorylated product by separating them based on differences in their electrophoretic mobility.

Principle: A fluorescently labeled peptide substrate is incubated with the kinase, ATP, and the test compound. The kinase phosphorylates the substrate, altering its net charge. The reaction mixture is then passed through a microfluidic chip where an electric field separates the negatively charged phosphorylated product from the neutral or less negatively charged substrate. The amount of product formed is quantified by detecting the fluorescence of each separated species.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer appropriate for the specific kinase being assayed (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute the kinase to the desired concentration in the kinase buffer. The optimal concentration should be determined empirically to ensure the assay is in the linear range.

-

Prepare the substrate solution by diluting a fluorescently labeled peptide substrate in the kinase buffer.

-

Prepare the ATP solution in the kinase buffer. The concentration is typically at or near the Km value for the specific kinase to accurately determine ATP-competitive inhibition.

-

Prepare serial dilutions of the test compound (this compound) in DMSO, and then further dilute in kinase buffer to the desired final concentrations.

-

-

Assay Procedure (384-well plate format):

-

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells of the assay plate.

-

Add 5 µL of the diluted kinase solution to all wells.

-

Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 2.5 µL of a pre-mixed solution of the substrate and ATP.

-

Incubate the reaction at room temperature for a specific duration (e.g., 60-120 minutes), ensuring the reaction does not proceed to completion.

-

Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).

-

-

Data Acquisition and Analysis:

-

Load the assay plate onto a microfluidic-based instrument (e.g., Caliper LabChip).

-

The instrument will automatically sample from each well and perform the electrophoretic separation and detection.

-

The instrument's software calculates the percentage of substrate converted to product.

-

The percentage of inhibition for each compound concentration is calculated relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

For IC₅₀ determination, the percentage inhibition data is plotted against the logarithm of the compound concentration and fitted to a sigmoidal dose-response curve.

-

Radiometric Kinase Assay (e.g., [γ-³³P]-ATP Filter Binding Assay)

This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.

Principle: The kinase reaction is performed in the presence of [γ-³³P]-ATP. The radiolabeled phosphate is transferred to the substrate (a protein or peptide). The reaction mixture is then spotted onto a filter membrane that binds the substrate but not the free ATP. After washing to remove unincorporated [γ-³³P]-ATP, the radioactivity retained on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a suitable kinase reaction buffer.

-

Dilute the kinase and substrate to their final concentrations in the reaction buffer.

-

Prepare serial dilutions of the test compound in DMSO and then in the reaction buffer.

-

Prepare the ATP solution containing a mixture of non-radiolabeled ATP and [γ-³³P]-ATP. The final specific activity should be optimized for signal detection.

-

-

Assay Procedure:

-

In a microcentrifuge tube or a 96-well plate, combine the kinase, substrate, and test compound.

-

Pre-incubate for 10-15 minutes at the optimal reaction temperature (e.g., 30°C).

-

Initiate the reaction by adding the [γ-³³P]-ATP solution.

-

Incubate the reaction for a defined period, ensuring it remains within the linear range.

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid or a high concentration of EDTA).

-

-

Filter Binding and Detection:

-

Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).

-

Allow the filter paper to air dry.

-

Wash the filter paper several times in a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound [γ-³³P]-ATP.

-

Perform a final wash with acetone to dry the filter paper.

-

Place the dried filter paper in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Subtract the background CPM (from a no-enzyme control) from all other readings.

-

Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of activity against the logarithm of the compound concentration.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by the inhibition of DDR2, KIT, and PDGFRα, as well as a typical workflow for kinase inhibitor profiling.

DDR2 Signaling Pathway

Caption: Simplified DDR2 signaling cascade.

KIT Signaling Pathway

Caption: Key downstream pathways of KIT signaling.

PDGFRα Signaling Pathway

Caption: Major signaling axes downstream of PDGFRα.

Experimental Workflow for Kinase Inhibitor Profiling

Caption: General workflow for kinase inhibitor profiling.

References

In Vitro Profile of GW694590A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW694590A, also identified as UNC10112731, is a small molecule inhibitor initially characterized for its role as a MYC protein stabilizer and its inhibitory activity against several receptor tyrosine kinases (RTKs). This technical guide provides a comprehensive summary of the preliminary in-vitro studies of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated cellular pathways and workflows.

Core Activities: Kinase Inhibition and MYC Protein Stabilization

This compound has demonstrated two primary in-vitro biological activities:

-

Inhibition of Receptor Tyrosine Kinases: The compound exhibits inhibitory effects on Discoidin Domain Receptor 2 (DDR2), KIT, and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).

-

Stabilization of MYC Protein: this compound has been shown to increase the levels of endogenous MYC protein, a key transcription factor often dysregulated in cancer.

Quantitative Data Summary

The following tables summarize the available quantitative data for the in-vitro activities of this compound.

Table 1: Receptor Tyrosine Kinase Inhibition

| Target Kinase | % Inhibition at 1 µM |

| DDR2 | 81%[1][2] |

| KIT | 68%[1][2] |

| PDGFRα | 67%[1] |

Table 2: MYC Protein Stabilization

| Cell Line | Fold Increase in Endogenous MYC |

| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines (various) | 2- to 20-fold |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against target kinases like DDR2, KIT, and PDGFRα. Specific concentrations and conditions may need to be optimized for each kinase.

Objective: To determine the percentage of inhibition of kinase activity by this compound.

Materials:

-

Recombinant human kinase (DDR2, KIT, or PDGFRα)

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

This compound (dissolved in DMSO)

-

Microplate (e.g., 384-well)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Plate reader for luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.

-

Reaction Setup: In a microplate, add the recombinant kinase and its specific substrate to the kinase assay buffer.

-

Inhibitor Addition: Add the diluted this compound or DMSO control to the wells containing the kinase and substrate.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.

-

Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced (or ATP consumed) using a suitable detection reagent according to the manufacturer's protocol. For luminescence-based assays, this typically involves adding the detection reagent which converts ADP to ATP and then uses a luciferase/luciferin reaction to generate a light signal.

-

Data Analysis: Measure the luminescence using a plate reader. The percentage of inhibition is calculated by comparing the signal from the this compound-treated wells to the DMSO control wells.

Cell-Based MYC Stabilization Assay

This protocol is based on the methodology used to identify and validate this compound as a MYC stabilizer.

Objective: To quantify the effect of this compound on the levels of endogenous MYC protein in cultured cells.

Materials:

-

Human cancer cell lines (e.g., Pancreatic Ductal Adenocarcinoma cell lines)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-MYC and anti-loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for western blotting

Procedure:

-

Cell Culture and Treatment: Seed the chosen cell line in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 6 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-MYC antibody and the anti-loading control antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add a chemiluminescent substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities for MYC and the loading control. Normalize the MYC band intensity to the loading control band intensity. The fold increase in MYC protein levels is calculated by comparing the normalized MYC levels in this compound-treated cells to the DMSO-treated control cells.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the in-vitro studies of this compound.

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by this compound.

Caption: Postulated Mechanism of MYC Protein Stabilization by this compound.

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Caption: Workflow for a Cell-Based MYC Protein Stabilization Assay.

References

Unraveling the Enigmatic Activity of GW694590A: A Structural Perspective

For Researchers, Scientists, and Drug Development Professionals

GW694590A, also identified as UNC10112731, has emerged as a molecule of significant interest due to its dual activity as a stabilizer of the MYC oncoprotein and an inhibitor of several receptor tyrosine kinases (RTKs). This technical guide delves into the structural underpinnings of this compound's multifaceted activity, providing a comprehensive overview of its known targets, putative mechanisms of action, and the experimental approaches required to elucidate its precise molecular interactions. While direct crystallographic data of this compound in complex with its targets remain elusive in publicly available literature, this document synthesizes current knowledge to build a robust conceptual framework for understanding its function.

Overview of this compound Activity

This compound exhibits a distinct pharmacological profile characterized by two primary activities:

-

MYC Protein Stabilization: It increases the endogenous levels of the MYC protein, a critical regulator of cell proliferation, differentiation, and apoptosis that is frequently deregulated in cancer.[1]

-

Receptor Tyrosine Kinase (RTK) Inhibition: this compound demonstrates inhibitory effects against a panel of RTKs, including Discoidin Domain Receptor 2 (DDR2), KIT proto-oncogene receptor tyrosine kinase (KIT), and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).[1] Additionally, it has been shown to inhibit protein kinases associated with ATP-dependent and -independent luciferases.[1]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound against key RTKs has been quantified, providing a basis for understanding its potency and potential therapeutic applications.

| Target Kinase | % Inhibition at 1 µM |

| DDR2 | 81% |

| KIT | 68% |

| PDGFRα | 67% |

Table 1: Inhibitory activity of this compound against select receptor tyrosine kinases.[1]

Proposed Structural Basis of RTK Inhibition

In the absence of a co-crystal structure, the structural basis of this compound's inhibitory activity against DDR2, KIT, and PDGFRα can be inferred from the well-established mechanisms of other tyrosine kinase inhibitors (TKIs). These RTKs share a conserved kinase domain with an ATP-binding pocket, which is the primary target for most small molecule inhibitors.

Most TKIs function by competing with ATP for binding to this pocket, thereby preventing the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways. It is highly probable that this compound operates through a similar ATP-competitive mechanism. The binding affinity and selectivity of TKIs are determined by specific interactions with amino acid residues within and around the ATP-binding pocket.

For DDR kinases, many inhibitors are classified as "Type II" inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. This often involves the inhibitor extending into a hydrophobic "back pocket," which can confer greater selectivity. Structure-activity relationship (SAR) studies on other KIT and PDGFRα inhibitors have highlighted the importance of hydrogen bonds with the "gatekeeper" residue and hydrophobic interactions within the binding pocket for potent inhibition.

Figure 1: Proposed mechanism of RTK inhibition by this compound.

Putative Mechanism of MYC Protein Stabilization

The stabilization of the MYC protein by this compound presents a more complex mechanistic puzzle. MYC protein levels are tightly regulated by a process of phosphorylation-dependent ubiquitination and subsequent degradation by the proteasome. Key players in this pathway include the F-box protein FBXW7, which is part of the SCF ubiquitin ligase complex.

This compound could stabilize MYC through several potential mechanisms:

-

Inhibition of a Kinase Upstream of MYC Degradation: By inhibiting a kinase that phosphorylates MYC and marks it for degradation, this compound could prevent its recognition by the ubiquitin ligase complex.

-

Direct Interaction with the MYC Degradation Machinery: this compound might directly bind to a component of the SCF complex, such as FBXW7, and allosterically inhibit its activity.

-

Altering MYC Conformation: The compound could bind directly to MYC, inducing a conformational change that masks the phosphorylation or ubiquitination sites.

Further investigation is required to distinguish between these possibilities.

Figure 2: Potential mechanisms of MYC protein stabilization by this compound.

Experimental Protocols for Structural and Mechanistic Elucidation

To definitively determine the structural basis of this compound's activity, a series of biophysical and structural biology experiments are necessary. Below are detailed, representative protocols for key experiments.

X-ray Crystallography of Kinase-Inhibitor Complex

This protocol outlines the steps to determine the three-dimensional structure of a kinase domain in complex with this compound.

1. Protein Expression and Purification:

- Clone the kinase domain of the target RTK (e.g., DDR2, KIT, or PDGFRα) into a suitable expression vector (e.g., pET-28a) with a purification tag (e.g., His6-tag).

- Transform the expression vector into a suitable bacterial host (e.g., E. coli BL21(DE3)).

- Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 18°C) overnight.

- Harvest the cells by centrifugation and lyse them using sonication in a lysis buffer containing protease inhibitors.

- Purify the kinase domain using affinity chromatography (e.g., Ni-NTA resin), followed by size-exclusion chromatography to obtain a highly pure and homogenous protein sample.

2. Crystallization:

- Concentrate the purified kinase domain to a suitable concentration (e.g., 5-10 mg/mL).

- Incubate the protein with a molar excess of this compound (e.g., 5-fold) for 1-2 hours on ice to allow complex formation.

- Set up crystallization trials using vapor diffusion methods (sitting or hanging drop) by mixing the protein-inhibitor complex with a variety of crystallization screens.

- Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.

3. Data Collection and Structure Determination:

- Cryo-protect the obtained crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.

- Collect X-ray diffraction data at a synchrotron source.

- Process the diffraction data using software such as XDS or MOSFLM.

- Solve the crystal structure using molecular replacement with a known kinase domain structure as a search model.

- Refine the structure and build the model of this compound into the electron density map using software like PHENIX and Coot.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is used to measure the thermodynamic parameters of binding between this compound and its target protein.

1. Sample Preparation:

- Purify the target protein (e.g., kinase domain or a construct of MYC or its binding partners) to a high degree of purity.

- Dialyze the protein extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

- Prepare a stock solution of this compound in the same ITC buffer.

2. ITC Experiment:

- Load the purified protein into the sample cell of the ITC instrument at a known concentration (e.g., 10-50 µM).

- Load the this compound solution into the injection syringe at a concentration 10-20 times that of the protein.

- Perform a series of injections of this compound into the protein solution while monitoring the heat change.

- Perform a control titration of this compound into the buffer alone to account for the heat of dilution.

3. Data Analysis:

- Integrate the raw ITC data to obtain the heat change per injection.

- Subtract the heat of dilution from the binding data.

- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

In-cell Protein Stability Assay

This protocol is designed to confirm and quantify the stabilization of the MYC protein by this compound in a cellular context.

1. Cell Culture and Treatment:

- Culture a cell line that expresses endogenous MYC (e.g., a cancer cell line with MYC amplification).

- Treat the cells with various concentrations of this compound for a defined period (e.g., 6, 12, 24 hours).

- Include a vehicle control (e.g., DMSO) and a positive control for protein degradation inhibition if available (e.g., a proteasome inhibitor like MG132).

2. Cycloheximide Chase Assay:

- After treatment with this compound, add cycloheximide (a protein synthesis inhibitor) to the cell culture medium.

- Harvest cell lysates at different time points after cycloheximide addition (e.g., 0, 30, 60, 90, 120 minutes).

3. Western Blot Analysis:

- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

- Probe the membrane with a primary antibody specific for MYC and a loading control (e.g., GAPDH or β-actin).

- Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

- Visualize the protein bands using a chemiluminescence substrate and an imaging system.

4. Data Analysis:

- Quantify the band intensities for MYC and the loading control.

- Normalize the MYC intensity to the loading control for each time point.

- Plot the normalized MYC intensity as a function of time for each treatment condition.

- Calculate the half-life of the MYC protein in the presence and absence of this compound.

Start [label="Hypothesis:\nthis compound binds to Target X", shape=ellipse, fillcolor="#34A853"];

Biochemical_Assays [label="Biochemical Assays\n(e.g., Kinase Inhibition Assay)", shape=box, fillcolor="#F1F3F4"];

Biophysical_Assays [label="Biophysical Assays\n(e.g., ITC, SPR)", shape=box, fillcolor="#F1F3F4"];

Structural_Biology [label="Structural Biology\n(X-ray Crystallography, Cryo-EM)", shape=box, fillcolor="#FBBC05"];

Cellular_Assays [label="Cellular Assays\n(e.g., Western Blot, Reporter Assay)", shape=box, fillcolor="#F1F3F4"];

SAR_Studies [label="Structure-Activity\nRelationship (SAR) Studies", shape=box, fillcolor="#F1F3F4"];

Lead_Optimization [label="Lead Optimization", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

In_Vivo_Studies [label="In Vivo Efficacy\nand Toxicity Studies", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Conclusion [label="Elucidation of\nStructural Basis of Activity", shape=ellipse, fillcolor="#34A853"];

Start -> Biochemical_Assays [label="Validate Activity"];

Start -> Biophysical_Assays [label="Quantify Binding"];

Biochemical_Assays -> SAR_Studies;

Biophysical_Assays -> Structural_Biology [label="Confirm Binding Site"];

Structural_Biology -> SAR_Studies [label="Guide Design"];

Start -> Cellular_Assays [label="Confirm Cellular Effect"];

Cellular_Assays -> In_Vivo_Studies;

SAR_Studies -> Lead_Optimization;

Lead_Optimization -> In_Vivo_Studies;

In_Vivo_Studies -> Conclusion;

Structural_Biology -> Conclusion [style=dashed];

}

Figure 3: Experimental workflow for characterizing the structural basis of this compound activity.

Conclusion

This compound represents a compelling chemical probe and a potential starting point for the development of novel therapeutics targeting both RTK-driven cancers and MYC-dependent malignancies. While its precise binding modes and the structural determinants of its dual activity are yet to be fully elucidated, the conceptual framework and experimental strategies outlined in this guide provide a clear roadmap for future investigations. The determination of high-resolution structures of this compound in complex with its targets will be a critical step in transforming our understanding of its activity from a conceptual model to a detailed molecular blueprint, paving the way for rational drug design and the development of more potent and selective next-generation inhibitors.

References

The Role of GW694590A in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW694590A, also known as UNC10112731, is a small molecule compound identified for its dual activity as a stabilizer of the MYC oncoprotein and as an inhibitor of several receptor tyrosine kinases (RTKs). This guide provides a comprehensive overview of the known cellular functions of this compound, detailing its impact on key signaling pathways. It consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes the complex signaling networks involved. This document is intended to serve as a technical resource for researchers investigating the therapeutic potential and mechanism of action of this compound.

Core Activities of this compound

This compound exhibits two primary, well-documented biological activities:

-

MYC Protein Stabilization: The compound has been shown to increase the levels of endogenous MYC protein.[1] The MYC family of transcription factors are critical regulators of cell proliferation, growth, and apoptosis, and their dysregulation is a hallmark of many cancers.

-

Receptor Tyrosine Kinase (RTK) Inhibition: this compound targets and inhibits the activity of several RTKs, including Discoidin Domain Receptor 2 (DDR2), KIT proto-oncogene receptor tyrosine kinase (KIT), and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα).[1]

These dual activities place this compound at the intersection of major signaling pathways that control cell fate and behavior.

Quantitative Data on Kinase Inhibition

While detailed dose-response data such as IC50 values for this compound are not widely available in public literature, initial screening has provided percentage inhibition values at a fixed concentration. This data is crucial for understanding the compound's potency against its known RTK targets.

| Target Kinase | % Inhibition at 1 µM | Compound Concentration |

| DDR2 | 81% | 1 µM |

| KIT | 68% | 1 µM |

| PDGFRα | 67% | 1 µM |

| Data sourced from MedchemExpress.[1] |

Impact on Cell Signaling Pathways

This compound's inhibitory actions on DDR2, KIT, and PDGFRα directly interfere with well-established signaling cascades that are often implicated in oncogenesis.

Inhibition of the DDR2 Signaling Pathway

DDR2 is an atypical RTK that is activated by binding to collagen. Its activation is linked to cell proliferation, migration, and invasion. Upon collagen binding, DDR2 dimerizes and autophosphorylates, initiating downstream signaling primarily through the SHC1/RAS/MAPK and PI3K/AKT pathways. By inhibiting DDR2, this compound can block these downstream effects.

Inhibition of the KIT Signaling Pathway

KIT is a crucial RTK for the development and function of various cell types, including hematopoietic stem cells. Its ligand is the stem cell factor (SCF). Gain-of-function mutations in KIT are drivers for several cancers, such as gastrointestinal stromal tumors (GIST). Activation of KIT triggers multiple downstream pathways, including RAS/ERK, PI3K/AKT, and JAK/STAT. This compound's inhibition of KIT can attenuate these pro-survival and proliferative signals.

Inhibition of the PDGFRα Signaling Pathway

PDGFRα is a key regulator of mesenchymal cell proliferation, differentiation, and migration. Its dysregulation is implicated in various cancers. Ligand binding (e.g., PDGF-AA, PDGF-AB) induces receptor dimerization and activation of its kinase domain, which in turn phosphorylates downstream targets to activate the PI3K/AKT and RAS/MAPK pathways, among others. This compound serves as an antagonist to this signaling axis.

Mechanism of MYC Protein Stabilization

The stabilization of the MYC protein is a critical function of this compound. MYC is an inherently unstable protein with a short half-life, and its degradation is tightly controlled by the ubiquitin-proteasome system. A key regulatory step is a series of phosphorylation events.

-

Stabilizing Phosphorylation: Mitogenic signals, often transmitted through the RAS/ERK pathway, lead to the phosphorylation of MYC at Serine 62 (S62). This phosphorylation event stabilizes the MYC protein.

-

Destabilizing Phosphorylation: Subsequently, Glycogen Synthase Kinase 3β (GSK3β) phosphorylates MYC at Threonine 58 (T58). This second phosphorylation acts as a signal for the recruitment of the E3 ubiquitin ligase Fbw7, which targets MYC for proteasomal degradation.

The precise mechanism by which this compound stabilizes MYC has not been fully elucidated in the available literature. However, based on the known regulatory pathway, this compound could theoretically act by:

-

Inhibiting GSK3β activity, preventing the T58 phosphorylation that marks MYC for degradation.

-

Activating the ERK/MAPK pathway or another kinase that phosphorylates S62, promoting the stable form of MYC.

-

Directly interfering with the Fbw7-MYC interaction.

Further research is required to pinpoint the exact molecular interaction responsible for this compound-mediated MYC stabilization.

Experimental Protocols

Characterizing the activity of a dual-action compound like this compound requires specific biochemical and cell-based assays. The following sections describe general methodologies applicable to this work.

Kinase Inhibition Assays

Determining the inhibitory activity of this compound against RTKs like DDR2, KIT, and PDGFRα is typically performed using in vitro kinase assays. The goal is to measure the transfer of phosphate from ATP to a substrate by the kinase in the presence of varying concentrations of the inhibitor to calculate an IC50 value.

Example Protocol: ADP-Glo™ Luminescent Kinase Assay

This is a common method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.

-

Reaction Setup:

-

Prepare a reaction buffer containing the purified kinase (e.g., DDR2, KIT, or PDGFRα), its specific substrate (a peptide or protein), and cofactors (e.g., MgCl2, DTT).

-

Serially dilute this compound in DMSO and add to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

-

Add the kinase/substrate mixture to the wells.

-

-

Kinase Reaction:

-

Initiate the reaction by adding a solution of ATP at a concentration near the Km for the specific kinase.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

-

Signal Generation:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

The light signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

References

Initial Toxicity Screening of GW694590A: A Technical Guide

Disclaimer: There is no publicly available information regarding the initial toxicity screening of GW694590A. This document serves as a generalized technical guide outlining the typical initial toxicity screening process for a compound with similar characteristics, intended for researchers, scientists, and drug development professionals. The data presented herein is hypothetical and for illustrative purposes only.

This compound has been identified as a stabilizer of the MYC protein and an inhibitor of several receptor tyrosine kinases (RTKs), including DDR2, KIT, and PDGFRα. Such compounds are often investigated for their potential as anti-cancer agents. An initial toxicity screening is crucial to identify potential liabilities and guide further development. This guide details the core components of such a screening.

Data Presentation

The initial toxicity screening for a compound like this compound would typically involve a battery of in vitro assays to assess its potential for cytotoxicity, specific organ toxicity, and genotoxicity. The quantitative data from these assays are summarized below.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Tissue of Origin | Assay Type | IC50 (µM) |

| HepG2 | Liver Carcinoma | MTT | > 50 |

| HEK293 | Embryonic Kidney | CellTiter-Glo | > 50 |

| CHO | Ovarian Hamster | Neutral Red Uptake | > 50 |

| Jurkat | T-cell Leukemia | Apoptosis Assay | 25 |

Interpretation: The hypothetical data suggests that this compound does not exhibit broad cytotoxic effects in common cell lines at concentrations up to 50 µM. However, a moderate effect on the viability of a leukemia cell line might be observed, which could be related to its intended pharmacological effect.

Table 2: hERG Channel Inhibition Assay

| Assay Type | Test System | IC50 (µM) |

| Patch Clamp | HEK293 cells expressing hERG | > 30 |

Interpretation: An IC50 value greater than 30 µM in the hERG assay is generally considered a low risk for cardiac QT prolongation, a critical safety parameter.

Table 3: Genotoxicity Screening

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium (TA98, TA100) | With and Without | Non-mutagenic |

| In Vitro Micronucleus | CHO cells | With and Without | Negative |

Interpretation: The hypothetical results from the Ames test and the in vitro micronucleus assay indicate that this compound is unlikely to be mutagenic or cause chromosomal damage under the tested conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Protocol)

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

hERG Inhibition Assay (Automated Patch Clamp)

-

Cell Preparation: Use HEK293 cells stably expressing the hERG potassium channel. Harvest the cells and prepare a single-cell suspension.

-

Compound Application: Prepare a range of concentrations of this compound.

-

Electrophysiology: Perform automated patch-clamp recordings. A specific voltage protocol is applied to elicit hERG currents.

-

Data Acquisition: Record the tail current in the absence and presence of different concentrations of this compound.

-

Data Analysis: Measure the peak tail current amplitude. The percentage of inhibition is calculated for each concentration relative to the control. The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Ames Test (Bacterial Reverse Mutation Assay)

-

Strain Selection: Use tester strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

-

Metabolic Activation: Perform the assay with and without the S9 fraction from rat liver homogenate to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure: Mix the tester strain, the test compound at various concentrations, and either S9 mix or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (his+).

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Visualizations

Experimental Workflow for Initial Toxicity Screening

Caption: Workflow for the initial in vitro toxicity screening of a test compound.

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

Caption: Simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and the inhibitory action of a compound.

The Impact of MYC Stabilization by GW694590A on Downstream Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC oncogene is a master transcriptional regulator, and its dysregulation is a hallmark of numerous human cancers. Therapeutic strategies aimed at modulating MYC activity are of significant interest. GW694590A has been identified as a stabilizer of the MYC protein, leading to an increase in its endogenous levels. This technical guide provides an in-depth overview of the anticipated impact of this compound on gene expression downstream of MYC. Due to the limited availability of direct and comprehensive gene expression data for this compound, this document synthesizes findings from studies on conditional MYC overexpression and stabilization, which serve as a robust proxy for the effects of this compound. We present quantitative data on MYC-regulated genes, detailed experimental protocols for studying the effects of MYC stabilization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to MYC and the Role of this compound

The MYC proto-oncogene encodes a transcription factor that plays a pivotal role in regulating a vast array of cellular processes, including cell growth, proliferation, metabolism, and apoptosis[1]. MYC forms a heterodimer with its partner MAX to bind to E-box sequences in the promoter regions of its target genes, thereby activating their transcription[2]. The MYC protein is notoriously unstable, with a short half-life, which is a key mechanism for tightly controlling its activity.

This compound is a small molecule that has been characterized as a stabilizer of the MYC protein. By inhibiting the proteasomal degradation of MYC, this compound effectively increases the intracellular concentration of active MYC protein. This stabilization is expected to lead to a more sustained and potent regulation of MYC's downstream target genes, thereby amplifying its biological effects. Understanding the landscape of gene expression changes induced by MYC stabilization is crucial for elucidating the therapeutic potential and mechanism of action of compounds like this compound.

Quantitative Analysis of Gene Expression Downstream of Stabilized MYC

Stabilization of the MYC protein is anticipated to lead to significant changes in the expression of a wide range of genes. Based on data from studies involving the conditional activation of MYC, we can predict the genes that are likely to be affected by this compound. The following tables summarize genes that are consistently found to be upregulated or downregulated upon MYC activation.

Table 1: Representative Genes Upregulated by MYC Activation

| Gene Symbol | Gene Name | Function | Fold Change Range | Reference |

| ODC1 | Ornithine Decarboxylase 1 | Polyamine biosynthesis, cell proliferation | 2.5 - 15 | [3] |

| TERT | Telomerase Reverse Transcriptase | Telomere maintenance, immortalization | 2 - 10 | [4] |

| CCND2 | Cyclin D2 | Cell cycle progression (G1/S transition) | 2 - 8 | [4] |

| NCL | Nucleolin | Ribosome biogenesis, cell proliferation | 2 - 7 | |

| LDHA | Lactate Dehydrogenase A | Glycolysis, Warburg effect | 3 - 12 | |

| CAD | Carbamoyl-Phosphate Synthetase 2 | Pyrimidine biosynthesis | 2 - 6 | |

| EIF4E | Eukaryotic Translation Initiation Factor 4E | Protein synthesis | 1.5 - 5 | |

| NPM1 | Nucleophosmin 1 | Ribosome biogenesis, chromatin remodeling | 2 - 5 |

Table 2: Representative Genes Downregulated by MYC Activation

| Gene Symbol | Gene Name | Function | Fold Change Range | Reference |

| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | 2 - 10 | |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | DNA repair, apoptosis | 2 - 8 | |

| THBS1 | Thrombospondin 1 | Angiogenesis inhibitor | 3 - 15 | |

| TRIB3 | Tribbles Pseudokinase 3 | Apoptosis, stress response | 2 - 7 | |

| ID1 | Inhibitor of DNA Binding 1 | Differentiation | 1.5 - 5 | |

| TGFBR2 | Transforming Growth Factor Beta Receptor 2 | Growth inhibition, cell differentiation | 2 - 6 | |

| KLF4 | Kruppel Like Factor 4 | Cell cycle arrest, differentiation | 2 - 9 | |

| PTEN | Phosphatase and Tensin Homolog | Tumor suppressor, PI3K/AKT signaling | 1.5 - 4 |

Experimental Protocols

To investigate the specific effects of this compound on gene expression downstream of MYC, a series of well-defined experiments are required. The following protocols are based on established methodologies for studying MYC-dependent gene expression.

Cell Culture and Treatment

-

Cell Line Selection: Utilize a cancer cell line known to be sensitive to MYC levels, such as P493-6 B-cells with a tetracycline-repressible MYC transgene, or a cell line with known MYC dependency.

-

Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Seed cells at a density that will allow for logarithmic growth during the treatment period.

-

Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for various time points (e.g., 6, 12, 24, 48 hours).

-

RNA Extraction and Quality Control

-

Cell Lysis and Homogenization: Following treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol or a column-based kit).

-

RNA Isolation: Extract total RNA according to the manufacturer's protocol of the chosen kit. This typically involves phase separation, precipitation, and washing steps.

-

RNA Quality Control:

-

Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 and A260/A230 ratios.

-

Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value > 8 is generally recommended for downstream sequencing applications.

-

Gene Expression Analysis: RNA-Sequencing (RNA-Seq)

-

Library Preparation:

-

Start with 1 µg of high-quality total RNA.

-

Deplete ribosomal RNA (rRNA) to enrich for mRNA and other non-coding RNAs.

-

Fragment the enriched RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize the second-strand cDNA.

-

Perform end-repair, A-tailing, and adapter ligation.

-

Amplify the library by PCR.

-

-

Sequencing:

-

Quantify the prepared libraries and pool them.

-

Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., 20-30 million).

-

-

Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner such as STAR.

-

Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between this compound-treated and control samples. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05) and fold change (e.g., > 1.5 or 2).

-

Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using GSEA or DAVID) on the list of differentially expressed genes to identify the biological processes and pathways affected by MYC stabilization.

-

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the concepts and procedures described, the following diagrams have been generated using the DOT language.

Caption: MYC Signaling Pathway and the Action of this compound.

Caption: Experimental Workflow for Gene Expression Analysis.

Conclusion

This compound, as a stabilizer of the MYC protein, holds the potential to significantly alter the transcriptional landscape of cancer cells. While direct, comprehensive studies on the genome-wide effects of this specific compound are not yet widely available, the extensive body of research on MYC's role as a master transcriptional regulator provides a strong foundation for predicting its impact. The upregulation of genes involved in cell cycle progression, metabolism, and biosynthesis, coupled with the downregulation of cell cycle inhibitors and tumor suppressors, is the expected outcome of MYC stabilization by this compound. The experimental protocols and data analysis workflows detailed in this guide provide a clear roadmap for researchers to further investigate the precise molecular consequences of this and similar MYC-targeting therapeutic strategies. Such studies will be instrumental in advancing our understanding of MYC-driven oncogenesis and in the development of novel cancer therapies.

References

- 1. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression analysis with oligonucleotide microarrays reveals that MYC regulates genes involved in growth, cell cycle, signaling, and adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An integrated database of genes responsive to the Myc oncogenic transcription factor: identification of direct genomic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

Methodological & Application

Application Notes and Protocols for GW694590A in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing GW694590A in Western blot experiments to investigate its effects on target protein expression. This compound is a versatile compound known to stabilize MYC protein and inhibit the activity of several receptor tyrosine kinases, including DDR2, KIT, and PDGFRα.[1] This document outlines the necessary protocols, from cell treatment to data analysis, and provides visualizations of the relevant signaling pathways and experimental workflows.

Principle of the Assay

Western blotting is a powerful immunodetection technique that allows for the specific identification and quantification of proteins in a complex mixture, such as a cell lysate. When investigating the effects of this compound, this method can be employed to determine changes in the protein levels of its known targets. By treating cells with this compound, researchers can observe either an increase in protein expression, as expected for the MYC protein, or a decrease in phosphorylation, indicating inhibition of the receptor tyrosine kinases DDR2, KIT, and PDGFRα.

Data Presentation

The following table summarizes the key targets of this compound and the expected outcomes in a Western blot experiment.

| Target Protein | Known Effect of this compound | Expected Western Blot Outcome | Recommended Antibody Type |

| MYC | Protein Stabilizer[1] | Increased total protein levels | Anti-c-Myc |

| DDR2 | Inhibition (81% at 1 µM)[1] | Decreased phosphorylation (p-DDR2) | Anti-p-DDR2 (specific for activating phosphorylation sites) and Anti-DDR2 (total protein) |

| KIT | Inhibition (68% at 1 µM)[1] | Decreased phosphorylation (p-KIT) | Anti-p-KIT (specific for activating phosphorylation sites) and Anti-KIT (total protein) |

| PDGFRα | Inhibition (67% at 1 µM)[1] | Decreased phosphorylation (p-PDGFRα) | Anti-p-PDGFRα (specific for activating phosphorylation sites) and Anti-PDGFRα (total protein) |

Experimental Protocols

This section provides a comprehensive protocol for a Western blot experiment to analyze the effects of this compound.

Part 1: Cell Culture and Treatment

-

Cell Seeding: Plate the desired cells (e.g., cancer cell lines known to express the target proteins) in appropriate culture dishes or plates. Allow the cells to adhere and reach 70-80% confluency.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10 µM) to determine the optimal concentration.

-

Cell Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the cells for a predetermined period. The incubation time should be optimized based on the target protein's half-life and the expected mechanism of action. A time-course experiment (e.g., 6, 12, 24 hours) is recommended.

Part 2: Protein Extraction

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing intermittently.

-

Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new tube.

Part 3: Protein Quantification

-

Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.

-

Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

Part 4: SDS-PAGE and Protein Transfer

-

Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel according to the manufacturer's recommendations.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Part 5: Immunodetection

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (see table above) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

Part 6: Detection and Analysis

-

Chemiluminescent Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

-

Signal Capture: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH, or α-tubulin) to account for any variations in protein loading.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

Caption: Signaling pathways affected by this compound.

Experimental Workflow

The diagram below outlines the logical flow of a Western blot experiment using this compound.

Caption: Experimental workflow for Western blotting with this compound.

References

Application Notes and Protocols for In Vivo Studies with GW694590A

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW694590A, also identified as UNC10112731, is a research compound characterized as a stabilizer of the MYC protein and an inhibitor of several receptor tyrosine kinases (RTKs), including Discoidin Domain Receptor 2 (DDR2), KIT, and Platelet-Derived Growth Factor Receptor Alpha (PDGFRα)[1]. At a concentration of 1 µM, it has been shown to inhibit DDR2, KIT, and PDGFRα by 81%, 68%, and 67%, respectively[1]. Given its activity on these key oncogenic pathways, this compound holds potential for investigation in various cancer models. These application notes provide an overview of its known mechanisms of action and a generalized protocol for conducting initial in vivo studies with similar small molecule inhibitors, offering a foundational framework for researchers.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

-

MYC Protein Stabilization: It increases the endogenous levels of the MYC protein, a critical regulator of cell growth and proliferation[1].

-

Receptor Tyrosine Kinase Inhibition: It targets and inhibits the activity of DDR2, KIT, and PDGFRα, which are involved in cell signaling pathways that control cell growth, differentiation, and survival[1].

Signaling Pathways

The signaling pathways modulated by this compound are central to many cellular processes and are frequently dysregulated in cancer.

Caption: Signaling pathways impacted by this compound.

General Protocol for In Vivo Studies with Small Molecule Inhibitors

The following is a generalized protocol for the in vivo evaluation of small molecule inhibitors like this compound. This should be adapted based on the specific animal model, tumor type, and experimental goals.

Preliminary Steps

-

Compound Formulation:

-

Determine the solubility of this compound in various pharmaceutically acceptable vehicles. Common vehicles for oral (PO) administration include 0.5% methylcellulose in water, or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. For intraperitoneal (IP) or intravenous (IV) injection, ensure the formulation is sterile and isotonic.

-

Conduct a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without causing unacceptable toxicity.

-

-

Animal Model Selection:

-

Choose an appropriate animal model (e.g., immunodeficient mice bearing human tumor xenografts, or a syngeneic model if immunomodulatory effects are anticipated). The choice of cell line for xenografts should be based on the expression of the target kinases (DDR2, KIT, PDGFRα) or dependence on MYC signaling.

-

Experimental Workflow

Caption: General experimental workflow for in vivo compound testing.

Dosing and Administration

The following table outlines potential starting points for dosing and administration routes. These are generalized and should be optimized in an MTD study.

| Parameter | Recommendation |

| Administration Route | Oral (PO), Intraperitoneal (IP) |

| Dosing Frequency | Once daily (QD) or twice daily (BID) |

| Dose Range (Exemplary) | 10 - 100 mg/kg (to be determined by MTD) |

| Vehicle Control | The same formulation used for the compound, without the active agent. |

Efficacy Evaluation

-

Tumor Growth Inhibition: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²).

-

Body Weight: Monitor animal body weight 2-3 times per week as a general measure of toxicity.

-

Endpoint Analysis: At the end of the study, collect tumors and other relevant tissues for pharmacodynamic (PD) analysis (e.g., Western blot to assess target inhibition and MYC protein levels) and histological evaluation.

Pharmacokinetic (PK) Studies

A satellite group of animals can be used for PK analysis.

| Parameter | Description |